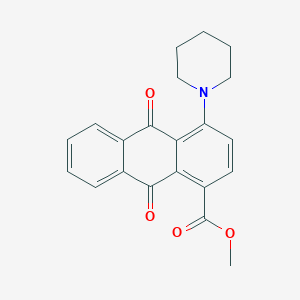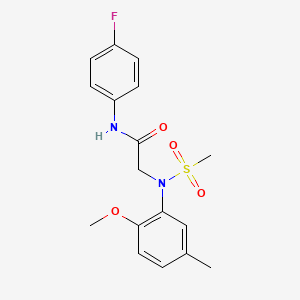![molecular formula C17H18ClNO5 B3934175 2-chloro-1-[4-(4-methoxyphenoxy)butoxy]-4-nitrobenzene](/img/structure/B3934175.png)
2-chloro-1-[4-(4-methoxyphenoxy)butoxy]-4-nitrobenzene
Übersicht
Beschreibung
2-chloro-1-[4-(4-methoxyphenoxy)butoxy]-4-nitrobenzene, also known as GW501516, is a synthetic drug that has gained significant attention in the scientific community due to its potential applications in various fields. It belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists and is known for its ability to enhance endurance and fat burning.
Wirkmechanismus
2-chloro-1-[4-(4-methoxyphenoxy)butoxy]-4-nitrobenzene works by activating PPARδ, a nuclear receptor that regulates gene expression involved in energy metabolism and inflammation. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in enhanced endurance and fat burning.
Biochemical and Physiological Effects:
2-chloro-1-[4-(4-methoxyphenoxy)butoxy]-4-nitrobenzene has been shown to have several biochemical and physiological effects, including increased endurance, improved lipid metabolism, reduced inflammation, and enhanced muscle recovery. It has also been shown to improve insulin sensitivity and glucose uptake in skeletal muscle, which may have implications for the treatment of type 2 diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-chloro-1-[4-(4-methoxyphenoxy)butoxy]-4-nitrobenzene in lab experiments is its ability to enhance endurance and fat burning, which can be useful for studying the effects of exercise and metabolism on various physiological systems. However, its potential for abuse as a performance-enhancing drug and lack of long-term safety data are significant limitations.
Zukünftige Richtungen
There are several potential future directions for research on 2-chloro-1-[4-(4-methoxyphenoxy)butoxy]-4-nitrobenzene, including:
1. Further investigation of its potential therapeutic applications in cardiovascular disease and cancer.
2. Development of safer and more effective PPARδ agonists with fewer side effects.
3. Study of the long-term safety and efficacy of 2-chloro-1-[4-(4-methoxyphenoxy)butoxy]-4-nitrobenzene in humans.
4. Investigation of the effects of 2-chloro-1-[4-(4-methoxyphenoxy)butoxy]-4-nitrobenzene on other physiological systems, such as the immune system and the gut microbiome.
5. Development of 2-chloro-1-[4-(4-methoxyphenoxy)butoxy]-4-nitrobenzene analogs with improved pharmacokinetic properties and selectivity for PPARδ.
Wissenschaftliche Forschungsanwendungen
2-chloro-1-[4-(4-methoxyphenoxy)butoxy]-4-nitrobenzene has been extensively studied for its potential applications in various fields, including sports medicine, cardiovascular disease, and cancer research. In sports medicine, it has been shown to enhance endurance and improve muscle recovery, making it a popular performance-enhancing drug among athletes.
In cardiovascular disease research, 2-chloro-1-[4-(4-methoxyphenoxy)butoxy]-4-nitrobenzene has been found to improve lipid metabolism and reduce inflammation, which may have therapeutic implications for conditions such as atherosclerosis and heart failure.
In cancer research, 2-chloro-1-[4-(4-methoxyphenoxy)butoxy]-4-nitrobenzene has shown promise as a potential treatment for certain types of cancer, including colon and breast cancer, by inhibiting cancer cell growth and inducing apoptosis.
Eigenschaften
IUPAC Name |
2-chloro-1-[4-(4-methoxyphenoxy)butoxy]-4-nitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO5/c1-22-14-5-7-15(8-6-14)23-10-2-3-11-24-17-9-4-13(19(20)21)12-16(17)18/h4-9,12H,2-3,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVJFYQMQBIVCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCCOC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-[4-(4-methoxyphenoxy)butoxy]-4-nitrobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[6-tert-butyl-3-({[2-(trifluoromethyl)phenyl]amino}carbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide](/img/structure/B3934096.png)
![3,4,5-triethoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3934103.png)
![7-(phenylethynyl)bicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B3934104.png)

![(2-chloro-4-{[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B3934120.png)
![N,N-diallyl-6-tert-butyl-2-[(2-chlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3934126.png)
![N~2~-(methylsulfonyl)-N~1~-[4-(4-morpholinylsulfonyl)phenyl]-N~2~-(4-phenoxyphenyl)glycinamide](/img/structure/B3934129.png)
![(3,4-dimethylphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone](/img/structure/B3934131.png)
![(4-ethoxyphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone](/img/structure/B3934137.png)
![N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-1-(3,3,3-trifluoropropanoyl)-2-piperidinecarboxamide](/img/structure/B3934143.png)
![8-[2-(2-ethylphenoxy)ethoxy]quinoline](/img/structure/B3934147.png)
![butyl 4-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B3934152.png)
![2-[3-(4-bromophenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B3934166.png)